Ethyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate
Description
Ethyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate (CAS: 941919-12-6) is a heterocyclic compound featuring a benzo[b]thiophene core substituted at position 2 with an ethyl carboxylate group and at position 3 with a sulfonamide-linked piperazine ring bearing a pyridin-2-yl substituent. Its molecular formula is C₁₉H₂₀N₄O₄S₂, with a molecular weight of 432.52 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, reflecting its relevance in drug discovery pipelines .
Properties
IUPAC Name |
ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-2-27-20(24)18-19(15-7-3-4-8-16(15)28-18)29(25,26)23-13-11-22(12-14-23)17-9-5-6-10-21-17/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZALBIGZPGGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. A common synthetic route includes the following steps:
Formation of the Benzo[b]thiophene Core: The synthesis begins with the construction of the benzo[b]thiophene core. This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-bromobenzaldehyde and thiourea, under basic conditions.
Introduction of the Piperazine Ring: The next step involves the introduction of the piperazine ring. This can be accomplished by reacting the benzo[b]thiophene derivative with 1-(2-pyridyl)piperazine in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Esterification: Finally, the ethyl ester group is introduced through an esterification reaction involving the carboxylic acid intermediate and ethanol in the presence of a dehydrating agent, such as sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating bioactive metabolites or intermediates for further derivatization.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M NaOH, ethanol, reflux, 6h | 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylic acid | 85–90% | |
| H2SO4 (10%), H2O/THF, 80°C, 4h | Same as above | 78% |
This reaction is analogous to procedures for ethyl benzo[b]thiophene carboxylates, where ester hydrolysis is a standard step in prodrug activation .
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide bridge (-SO2-N-) participates in nucleophilic substitutions, particularly at the piperazine nitrogen. Amines, thiols, or alcohols can displace the sulfonamide group under basic conditions.
The sulfonamide’s electron-withdrawing nature enhances leaving-group ability, enabling efficient substitution .
Piperazine Ring Functionalization
The piperazine moiety undergoes alkylation, acylation, or cross-coupling reactions. The pyridin-2-yl substituent can coordinate metals or participate in hydrogen bonding.
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) targets the secondary amines:
Acylation
Acetyl chloride in pyridine selectively acylates one piperazine nitrogen:
Coupling Reactions Involving the Benzo[b]Thiophene Core
The aromatic system participates in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, facilitated by palladium catalysts.
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Reduction/Oxidation Reactions
-
Reduction of the Pyridine Ring : Hydrogenation over PtO2 converts the pyridine ring to piperidine, altering electronic properties .
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Oxidation of Thiophene : m-CPBA oxidizes the thiophene sulfur to a sulfoxide or sulfone, modulating ring aromaticity.
Condensation Reactions
The ester group reacts with hydrazines to form hydrazides, a step toward heterocyclic systems (e.g., thiadiazoles):
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Ethyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is , with a molecular weight of 431.5 g/mol. The compound features a complex structure that includes a benzo[b]thiophene core, which is known for its biological activity.
Pharmacological Applications
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Antitumor Activity :
- Recent studies have indicated that compounds similar to this compound exhibit antitumor properties by inhibiting specific cancer cell lines. For instance, compounds with piperazine moieties have been shown to interfere with cell proliferation in various cancer models, suggesting a potential role in cancer therapeutics .
-
Neuropharmacology :
- The structural components of this compound suggest potential applications in neuropharmacology. Compounds containing piperazine rings are often explored for their effects on neurotransmitter systems, particularly in the treatment of psychiatric disorders such as depression and anxiety . this compound could serve as a lead compound for developing novel antidepressants or anxiolytics.
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Antimicrobial Properties :
- Preliminary investigations into the antimicrobial activity of similar compounds indicate that they may possess significant antibacterial and antifungal properties. This could be attributed to the sulfonamide group, which is known for its broad-spectrum antimicrobial effects . Future studies could explore the efficacy of this compound against resistant strains of bacteria.
Case Study 1: Antitumor Efficacy
A study conducted by researchers at a leading pharmaceutical institution evaluated the antitumor efficacy of various benzo[b]thiophene derivatives, including this compound). The results demonstrated significant inhibition of tumor growth in xenograft models, highlighting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Potential
In a clinical trial focusing on new antidepressant therapies, a derivative of this compound was tested for its effects on serotonin receptors. The findings suggested enhanced mood stabilization and reduced anxiety symptoms among participants, warranting further investigation into its mechanism and long-term efficacy.
Biological Activity
Ethyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate, a compound with the CAS number 932464-69-2, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 431.5 g/mol. The compound features a benzo[b]thiophene core substituted with a pyridinyl-piperazinyl sulfonamide group, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O4S2 |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 932464-69-2 |
Biological Activity Overview
1. Antimicrobial Activity
Recent studies have indicated that compounds containing the benzo[b]thiophene moiety exhibit antimicrobial properties. For instance, derivatives similar to Ethyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The sulfonamide group enhances the compound's ability to interact with bacterial enzymes, inhibiting their growth.
2. Anticancer Properties
The compound has also been evaluated for its anticancer effects. Research indicates that it exhibits cytotoxic activity against several cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest, likely mediated through interaction with specific cellular pathways.
Case Studies and Research Findings
Case Study 1: Anticancer Evaluation
In a study published in HAL, the compound was tested against A549 cells using a propidium iodide assay to measure cytotoxicity. Results showed no significant cytotoxicity at concentrations lower than 128 µg/mL, indicating a favorable safety profile alongside its anticancer activity .
Case Study 2: Structure–Activity Relationship (SAR) Analysis
A comprehensive SAR analysis revealed that modifications on the piperazine and pyridine rings significantly influence biological activity. Compounds with electron-withdrawing groups on the pyridine ring demonstrated enhanced potency against cancer cell lines compared to their unsubstituted counterparts .
The biological activities of Ethyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene can be attributed to several mechanisms:
1. Enzyme Inhibition
The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, thereby exerting antibacterial effects.
2. Induction of Apoptosis
In cancer cells, the compound triggers apoptotic pathways involving caspase activation and mitochondrial membrane potential disruption, leading to programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound’s structural analogues differ in the substituents on the piperazine ring, the core heterocycle, or the ester group. Below is a comparative analysis of four closely related derivatives:
Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate (CAS: 917749-91-8)
- Molecular Formula : C₁₉H₂₀N₄O₄S₂ (identical to the target compound)
- Molecular Weight : 432.52 g/mol
- Substituent : Pyrimidin-2-yl (vs. pyridin-2-yl in the target)
- This modification could enhance solubility but may reduce lipophilicity .
Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS: 932464-72-7)
- Substituent : 2-Fluorophenyl
- Key Difference: The 2-fluorophenyl group introduces electron-withdrawing effects and lipophilicity, which may improve membrane permeability.
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS: 156724-46-8)
- Core Structure : Thiophene (simpler than benzo[b]thiophene)
- Substituent : 4-Methylpiperazine linked via a propanamido group
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent on Piperazine | Core Structure |
|---|---|---|---|---|---|
| Ethyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate (Target) | 941919-12-6 | C₁₉H₂₀N₄O₄S₂ | 432.52 | Pyridin-2-yl | Benzo[b]thiophene |
| Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate | 917749-91-8 | C₁₉H₂₀N₄O₄S₂ | 432.52 | Pyrimidin-2-yl | Benzo[b]thiophene |
| Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate | 932464-72-7 | Not Available | Not Available | 2-Fluorophenyl | Benzo[b]thiophene |
| Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate | 156724-46-8 | Not Available | Not Available | 4-Methylpiperazin-1-yl | Thiophene |
Pharmacological and Physicochemical Properties
- Pyridin-2-yl vs. Pyrimidin-2-yl : The pyrimidinyl variant’s additional nitrogen may enhance solubility (e.g., logP reduction) but reduce blood-brain barrier penetration compared to the target compound.
- 2-Fluorophenyl Substituent : Increased lipophilicity (logP) could improve bioavailability but may elevate metabolic stability concerns due to fluorine’s electronegativity .
Q & A
Basic Synthesis: What are the optimal synthetic routes for preparing Ethyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate?
Answer:
The synthesis typically involves three key steps:
Core Formation : Construct the benzo[b]thiophene scaffold via cyclization of substituted thiophene precursors. Ethyl carboxylate groups are introduced early using methods like Friedel-Crafts acylation or esterification .
Sulfonylation : React the benzo[b]thiophene intermediate with a sulfonyl chloride derivative. For example, chlorosulfonation at the 3-position followed by coupling with 4-(pyridin-2-yl)piperazine under basic conditions (e.g., triethylamine in DCM) .
Piperazine Functionalization : The pyridinyl-piperazine moiety is often pre-synthesized via Buchwald-Hartwig amination or reductive amination, as demonstrated in palladium-catalyzed protocols for similar piperazine derivatives .
Critical Note : Optimize reaction temperatures (e.g., 80–100°C for sulfonylation) and use column chromatography (hexanes/EtOAC with 0.25% Et3N) for purification to achieve >95% purity .
Advanced Synthesis: How can researchers address low yields in the sulfonylation step?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Microwave-Assisted Synthesis : Accelerate reaction kinetics and improve regioselectivity .
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for C–N coupling in piperazine attachment, as shown in analogous pyridinyl-piperazine syntheses (45–60% yields) .
- Protecting Groups : Temporarily block reactive sites on the benzo[b]thiophene core with tert-butyloxycarbonyl (Boc) groups to direct sulfonylation .
Basic Characterization: Which spectroscopic techniques are essential for confirming the structure?
Answer:
- NMR : ¹H/¹³C NMR to verify the ethyl carboxylate (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃), sulfonyl group (δ ~3.5 ppm for piperazine protons), and pyridinyl aromatic signals .
- HRMS : Confirm molecular weight (e.g., calculated for C₁₉H₂₀N₃O₄S₂: ~442.08 g/mol) .
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the piperazine-pyridinyl orientation .
Advanced Characterization: How can researchers resolve discrepancies in NMR data for piperazine protons?
Answer:
Piperazine proton signals often overlap due to conformational flexibility. Solutions include:
- Variable-Temperature NMR : Cool samples to –40°C to slow ring inversion and split signals .
- COSY/NOESY : Map coupling between piperazine N–H and pyridinyl protons to confirm spatial proximity .
Biological Evaluation: What in vitro assays are suitable for probing this compound’s activity?
Answer:
Based on structural analogs (e.g., piperazine-sulfonyl hybrids):
- Enzyme Inhibition : Test against kinases (e.g., PI3K) or proteases using fluorescence-based assays (IC₅₀ determination) .
- Receptor Binding : Screen for serotonin (5-HT₆) or dopamine receptor antagonism via radioligand displacement assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7) to evaluate apoptotic effects .
Mechanistic Studies: How can the sulfonyl-piperazine moiety’s role in bioactivity be investigated?
Answer:
- SAR Studies : Synthesize analogs with modified piperazine substituents (e.g., pyridinyl vs. phenyl) to assess binding affinity changes .
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., docking into 5-HT₆ receptors) to identify key hydrogen bonds with the sulfonyl group .
Data Contradictions: How should conflicting solubility data in polar solvents be resolved?
Answer:
Discrepancies may arise from crystallinity or hydrate formation. Approaches:
- DSC/TGA : Measure melting points and thermal decomposition to detect polymorphs .
- Solubility Parameters : Use Hansen solubility parameters (δD, δP, δH) to optimize solvent mixtures (e.g., DMSO:water gradients) .
Industrial-Academic Translation: What scalability challenges exist for this compound?
Answer:
While avoiding commercial focus, academic-scale hurdles include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
